molecular formula C16H23NO5 B554480 Z-D-Ser(tbu)-ome CAS No. 93204-37-6

Z-D-Ser(tbu)-ome

Cat. No.: B554480
CAS No.: 93204-37-6
M. Wt: 309.36 g/mol
InChI Key: UMAXPCYVVRYQNO-CYBMUJFWSA-N
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Description

Z-D-Ser(tbu)-ome: , also known as N-α-benzyloxycarbonyl-O-tert-butyl-D-serine, is an organic compound with the molecular formula C15H21NO5 and a molecular weight of 295.33 g/mol . It is a derivative of the amino acid serine, where the hydroxyl group is protected by a tert-butyl group, and the amino group is protected by a benzyloxycarbonyl (Z) group. This compound is primarily used in peptide synthesis and other biochemical research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-D-Ser(tbu)-ome typically involves the protection of the hydroxyl group of serine with a tert-butyl group and the amino group with a benzyloxycarbonyl group. The general steps are as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Z-D-Ser(tbu)-ome is widely used in peptide synthesis as a protected serine derivative. It allows for selective deprotection and incorporation into peptide chains without interfering with other functional groups .

Biology: In biological research, this compound is used to study protein structure and function. It serves as a building block for synthetic peptides that mimic natural proteins .

Medicine: The compound is used in the development of peptide-based drugs. Its protected form ensures stability during synthesis and can be selectively deprotected to yield active peptides .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). It is also used in the production of diagnostic reagents .

Mechanism of Action

Mechanism: Z-D-Ser(tbu)-ome exerts its effects primarily through its role as a protected amino acid derivative. In peptide synthesis, it allows for the selective incorporation of serine residues into peptide chains. The benzyloxycarbonyl group protects the amino group, preventing unwanted reactions, while the tert-butyl group protects the hydroxyl group .

Molecular Targets and Pathways: The compound targets peptide synthesis pathways, where it is incorporated into growing peptide chains. The protecting groups are selectively removed under specific conditions to yield the desired peptide .

Comparison with Similar Compounds

    N-α-benzyloxycarbonyl-O-tert-butyl-L-serine: Similar in structure but with the L-isomer of serine.

    N-α-benzyloxycarbonyl-O-tert-butyl-L-threonine: Similar protecting groups but with threonine instead of serine.

    N-α-benzyloxycarbonyl-O-tert-butyl-D-threonine: Similar protecting groups but with the D-isomer of threonine.

Uniqueness: Z-D-Ser(tbu)-ome is unique due to its specific configuration (D-isomer) and the combination of protecting groups. This makes it particularly useful in the synthesis of peptides that require the D-isomer of serine, providing stability and selectivity during synthesis .

Properties

IUPAC Name

methyl (2R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-11-13(14(18)20-4)17-15(19)21-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,19)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAXPCYVVRYQNO-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427175
Record name Methyl N-[(benzyloxy)carbonyl]-O-tert-butyl-D-serinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93204-37-6
Record name O-(1,1-Dimethylethyl)-N-[(phenylmethoxy)carbonyl]-D-serine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93204-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl N-[(benzyloxy)carbonyl]-O-tert-butyl-D-serinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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